molecular formula C20H20N4O5 B11050984 2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide

2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide

Cat. No.: B11050984
M. Wt: 396.4 g/mol
InChI Key: IGEXHBIMDRJLFA-UHFFFAOYSA-N
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Description

2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system fused with a pyrazole and pyridine ring, and a furylmethyl group, which is a furan ring attached to a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic system.

    Introduction of the furylmethyl group: This step involves the alkylation of the pyrazolo[3,4-b]pyridine core with a furylmethyl halide in the presence of a base.

    Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution of a methoxyphenol with an appropriate leaving group on the pyrazolo[3,4-b]pyridine core.

    Formation of the acetamide group: This step involves the acylation of the intermediate with an acyl chloride or anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the pyrazolo[3,4-b]pyridine core can be reduced to form a hydroxyl derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include furanone derivatives, hydroxyl derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in the proliferation, differentiation, and survival of cells. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of 2-{5-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE lies in its specific structure, which allows for effective inhibition of TRKs with high selectivity and potency.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-[5-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H20N4O5/c1-27-16-5-4-12(7-17(16)29-11-18(21)25)14-8-19(26)23-20-15(14)9-22-24(20)10-13-3-2-6-28-13/h2-7,9,14H,8,10-11H2,1H3,(H2,21,25)(H,23,26)

InChI Key

IGEXHBIMDRJLFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)OCC(=O)N

Origin of Product

United States

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